Ethanamine, 2,2a(2)-dithiobis[N-ethyl-

Description

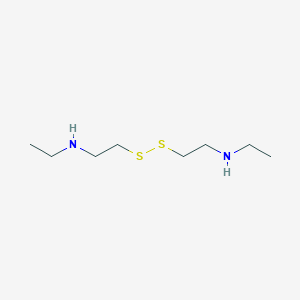

The compound "Ethanamine, 2,2a(2)-dithiobis[N-ethyl-]" is a disulfide-linked dimeric amine derivative. This modification introduces steric and electronic changes compared to unsubstituted disulfide amines. Such compounds are often studied for their redox activity, biochemical applications, or as intermediates in organic synthesis .

Key inferred properties:

- Functional groups: Disulfide bond (-S-S-), primary/secondary amines.

- Potential applications: Biochemical thiol-disulfide exchange systems, polymer crosslinking, or pharmaceutical intermediates.

Properties

CAS No. |

4432-79-5 |

|---|---|

Molecular Formula |

C8H20N2S2 |

Molecular Weight |

208.4 g/mol |

IUPAC Name |

N-ethyl-2-[2-(ethylamino)ethyldisulfanyl]ethanamine |

InChI |

InChI=1S/C8H20N2S2/c1-3-9-5-7-11-12-8-6-10-4-2/h9-10H,3-8H2,1-2H3 |

InChI Key |

UGCMYUSCFMBRIE-UHFFFAOYSA-N |

Canonical SMILES |

CCNCCSSCCNCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl(2-{[2-(ethylamino)ethyl]disulfanyl}ethyl)amine typically involves the reaction of ethylamine with 2-chloroethyl disulfide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the ethylamine attacks the electrophilic carbon of the 2-chloroethyl disulfide, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of ethyl(2-{[2-(ethylamino)ethyl]disulfanyl}ethyl)amine can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl(2-{[2-(ethylamino)ethyl]disulfanyl}ethyl)amine can undergo various types of chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

Reduction: The disulfide bond can be reduced to form thiols.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as dithiothreitol or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve alkyl halides or sulfonyl chlorides under basic conditions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Thiols.

Substitution: Various substituted amines depending on the electrophile used.

Scientific Research Applications

Ethyl(2-{[2-(ethylamino)ethyl]disulfanyl}ethyl)amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of disulfide bond formation and reduction in proteins.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form reversible disulfide bonds.

Industry: Utilized in the production of polymers and other materials that require disulfide linkages.

Mechanism of Action

The mechanism of action of ethyl(2-{[2-(ethylamino)ethyl]disulfanyl}ethyl)amine involves the interaction of its amine and disulfide functional groups with various molecular targets. The disulfide bond can undergo reversible cleavage and formation, which is crucial in redox biology and the regulation of protein function. The amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

2,2'-Dithiobis(ethylamine) (Cystamine)

- Structure : Two ethylamine groups linked by a disulfide bond.

- Molecular formula : C₄H₁₂N₂S₂.

- Applications: Used in studying thiol-disulfide equilibrium, treatment of cystinosis .

- Differentiation : Lacks N-ethyl substitutions, making it more reactive in nucleophilic environments compared to the N-ethyl derivative .

Selenocystamine (2,2'-Diselenobis(ethanamine))

- Structure : Analogous to cystamine but with selenium (Se) replacing sulfur.

- Molecular formula : C₄H₁₂N₂Se₂; Molecular weight : 246.07 g/mol.

- Predicted boiling point: 327.9±52.0°C .

- Applications: Used in selenoprotein studies and as a heavy-atom derivative in crystallography .

HN1 Hydrochloride (Bis(2-chloroethyl)ethylamine hydrochloride)

- Structure : Ethylamine backbone with two 2-chloroethyl groups and an ethyl substituent.

- Molecular formula : C₆H₁₄Cl₂N·HCl.

- Properties : Alkylating agent; part of the nitrogen mustard family. High reactivity due to chloroethyl groups, enabling DNA crosslinking.

- Applications: Historical use in chemotherapy; now primarily a reference compound in toxicology .

HN2 (Mechlorethamine)

N-Ethyldiethanolamine (2,2'-(Ethylimino)diethanol)

- Structure: Ethylamine core with two ethanol substituents.

- Molecular formula: C₆H₁₅NO₂; Molecular weight: 133.19 g/mol.

- Properties : Hydrophilic due to hydroxyl groups; used as a surfactant or corrosion inhibitor.

- Differentiation : Lacks disulfide bonds but shares an ethylamine backbone, highlighting the impact of functional group variation .

Comparative Data Table

Research Findings and Key Differences

- Reactivity: Disulfide/diselenide compounds (e.g., cystamine, selenocystamine) undergo redox-driven bond cleavage, unlike the stable chloroethyl groups in HN1/HN2 . N-ethyl substitution in the target compound likely reduces nucleophilicity compared to primary amines in cystamine, affecting interaction with thiols .

- Toxicity :

- Thermal Stability: Selenocystamine’s predicted boiling point (327.9°C) exceeds typical values for sulfur analogs, reflecting selenium’s larger atomic radius and stronger intermolecular forces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.